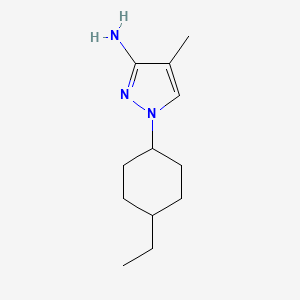
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group, a pyrazole ring, and an amine group
Vorbereitungsmethoden
The synthesis of 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .
Analyse Chemischer Reaktionen
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism by which 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine can be compared with similar compounds such as:
Cyclohexylamines: These compounds share the cyclohexyl ring structure but differ in their substituents.
Pyrazoles: Compounds with the pyrazole ring structure but different side chains.
Substituted Cyclohexanes: These include various cyclohexane derivatives with different functional groups .
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
1-(4-ethylcyclohexyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
MWGRPRXZDGSIMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)N2C=C(C(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


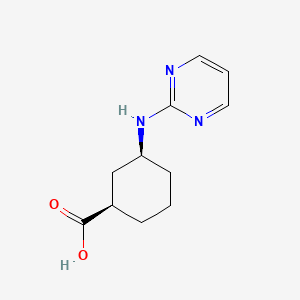
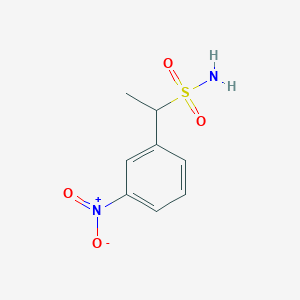
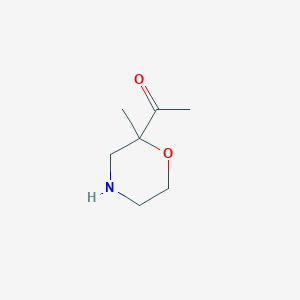

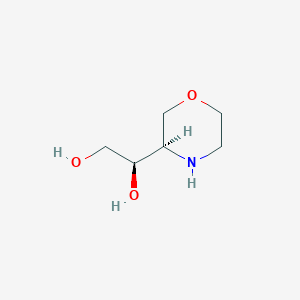
![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
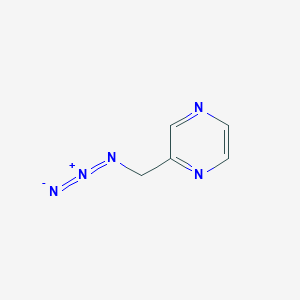

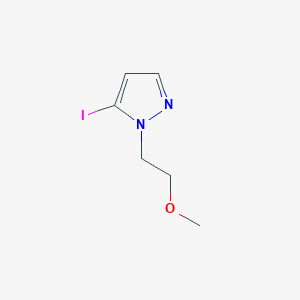
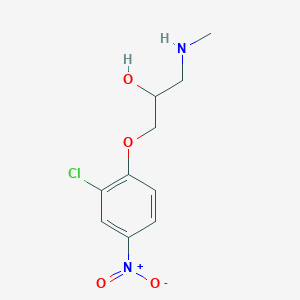
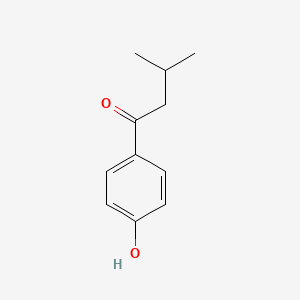
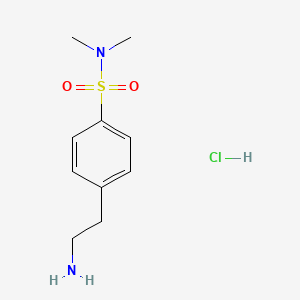
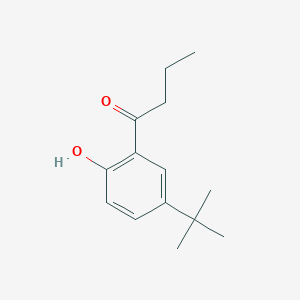
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
